molecular formula C6H15Cl2N3O B7970632 [2-(1H-Imidazol-1-yl)ethyl]methylamine dihydrochloride hydrate

[2-(1H-Imidazol-1-yl)ethyl]methylamine dihydrochloride hydrate

Cat. No.: B7970632
M. Wt: 216.11 g/mol
InChI Key: QOVUWSQPEPWOKS-UHFFFAOYSA-N
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Description

[2-(1H-Imidazol-1-yl)ethyl]methylamine dihydrochloride hydrate is a synthetic organic compound featuring an imidazole ring linked via an ethyl chain to a methylamine group. The dihydrochloride salt form enhances its solubility in polar solvents, while the hydrate component improves stability under standard storage conditions. Its molecular formula is C₆H₁₅Cl₂N₃O, with a molecular weight of 216.11 g/mol .

Properties

IUPAC Name

2-imidazol-1-yl-N-methylethanamine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH.H2O/c1-7-2-4-9-5-3-8-6-9;;;/h3,5-7H,2,4H2,1H3;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVUWSQPEPWOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=CN=C1.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Reaction Design

The N-alkylation of imidazole represents the most direct approach to constructing the target molecule’s core structure. This method involves the nucleophilic substitution of a halogenated ethylmethylamine derivative by the imidazole ring’s N1 nitrogen. For example, 2-chloroethylmethylamine hydrochloride serves as a suitable alkylating agent under basic conditions. The reaction typically proceeds via an SN2 mechanism, where the deprotonated imidazole attacks the electrophilic carbon adjacent to the leaving group (Cl⁻).

Reaction Scheme

Imidazole+Cl-CH2CH2-N(H)CH3Base[2-(1H-Imidazol-1-yl)ethyl]methylamine+HCl\text{Imidazole} + \text{Cl-CH}2\text{CH}2\text{-N(H)CH}_3 \xrightarrow{\text{Base}} [2\text{-(1H-Imidazol-1-yl)ethyl}]\text{methylamine} + \text{HCl}

Solvent-Free Optimization

Recent advances in solvent-free synthesis, as demonstrated by Belwal and Patel for imidazol-1-yl-acetic acid hydrochloride, highlight the potential for eco-friendly scale-up. In their work, tert-butyl chloroacetate and imidazole reacted under solvent-free conditions with K₂CO₃, yielding 66% of the intermediate ester after crystallization from water. Adapting this protocol, the alkylation of imidazole with 2-chloroethylmethylamine could be performed at 60–80°C for 4–6 hours, followed by aqueous workup to isolate the free base.

Key Parameters

  • Base Selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation of imidazole (pKa ~14.5).

  • Temperature : Elevated temperatures (60–80°C) enhance reaction kinetics but may promote di-alkylation side products.

  • Stoichiometry : A 1:1 molar ratio of imidazole to haloalkylamine minimizes polysubstitution.

Reductive Amination of 2-(1H-Imidazol-1-yl)acetaldehyde

Aldehyde Synthesis via Oxidation

An alternative route involves the oxidation of 2-(1H-imidazol-1-yl)ethanol to the corresponding aldehyde, followed by reductive amination with methylamine. The alcohol precursor can be synthesized through N-alkylation of imidazole with 2-chloroethanol, analogous to methods reported for tert-butyl chloroacetate. Oxidation to the aldehyde is achieved using pyridinium chlorochromate (PCC) in dichloromethane, yielding 2-(1H-imidazol-1-yl)acetaldehyde in ~70% purity.

Reductive Amination Conditions

The aldehyde intermediate reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst:

2-(1H-Imidazol-1-yl)acetaldehyde+CH3NH2NaBH3CN[2-(1H-Imidazol-1-yl)ethyl]methylamine\text{2-(1H-Imidazol-1-yl)acetaldehyde} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} [2\text{-(1H-Imidazol-1-yl)ethyl}]\text{methylamine}

Optimization Challenges

  • pH Control : Reductive amination requires mildly acidic conditions (pH 4–6) to protonate the imine intermediate while preserving the reducing agent’s activity.

  • Byproduct Formation : Over-reduction to the primary amine or dimerization products may occur if stoichiometry is unbalanced.

Salt Formation and Hydrate Crystallization

Dihydrochloride Preparation

The free base is converted to the dihydrochloride salt by treatment with concentrated hydrochloric acid in anhydrous ethanol or methanol. Stoichiometric addition of 2 equivalents of HCl ensures complete protonation of both the imidazole ring (pKa ~6.9) and the secondary amine (pKa ~10.5):

[2-(1H-Imidazol-1-yl)ethyl]methylamine+2HCl[2-(1H-Imidazol-1-yl)ethyl]methylamine2HCl\text{[2-(1H-Imidazol-1-yl)ethyl]methylamine} + 2\text{HCl} \rightarrow \text{[2-(1H-Imidazol-1-yl)ethyl]methylamine} \cdot 2\text{HCl}

Hydrate Stabilization

Crystallization from aqueous ethanol or isopropanol yields the hydrate form. Water molecules occupy lattice positions, as evidenced by thermogravimetric analysis (TGA) showing mass loss at 80–120°C corresponding to H₂O evaporation.

Crystallization Parameters

Solvent SystemTemperature (°C)Hydrate FormYield (%)
H₂O/EtOH (1:3)0–5Monohydrate85
H₂O/IPA (1:4)20–25Hemihydrate78

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, D₂O) : δ 3.15 (s, 3H, NCH₃), 3.45–3.60 (m, 4H, NCH₂CH₂N), 7.35 (s, 1H, Im-H), 7.68 (s, 1H, Im-H), 8.85 (s, 1H, Im-H).

  • IR (KBr) : 3440 cm⁻¹ (O-H, hydrate), 1630 cm⁻¹ (C=N imidazole), 1260 cm⁻¹ (C-N amine).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient achieves baseline separation of the target compound from di-alkylated impurities (retention time: 8.2 min).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Solvent UseScalability
N-Alkylation65–7598.5LowHigh
Reductive Amination50–6097.0ModerateModerate
Mitsunobu Reaction40–5095.5HighLow

The N-alkylation route offers superior yield and scalability, making it preferable for industrial applications. However, reductive amination provides access to higher stereochemical purity when chiral centers are involved .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur, particularly nucleophilic substitution, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, [2-(1H-Imidazol-1-yl)ethyl]methylamine dihydrochloride hydrate is used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and as a ligand in coordination chemistry.

Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biological pathways involving imidazole derivatives.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [2-(1H-Imidazol-1-yl)ethyl]methylamine dihydrochloride hydrate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. It can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs are differentiated by substituent positions, chain lengths, and aromaticity. Key comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications Source
[2-(1H-Imidazol-1-yl)ethyl]methylamine dihydrochloride hydrate C₆H₁₅Cl₂N₃O 216.11 Methyl group on ethylamine chain, imidazol-1-yl Hydrate form enhances stability; dihydrochloride improves solubility
2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride (CAS 858513-10-7) C₆H₁₂Cl₂N₃ - Methyl substitution on imidazole ring Increased lipophilicity; potential metabolic stability
(1H-Imidazol-2-yl)methanamine hydrochloride (CAS 138799-95-8) C₄H₈ClN₃ - Imidazol-2-yl, shorter ethyl chain Compact structure; altered solubility profile
Histamine dihydrochloride C₅H₁₁Cl₂N₃ 209.07 Imidazol-4-yl, ethylamine backbone Endogenous ligand for histamine receptors; used in allergy studies
2-(Aminomethyl)benzimidazole dihydrochloride hydrate C₈H₁₂Cl₂N₄ - Benzimidazole core replacing imidazole Enhanced aromaticity; potential DNA-binding applications

Key Structural Differences and Implications

Substituent Position :

  • Imidazole substitution : The target compound’s imidazol-1-yl group differs from histamine’s imidazol-4-yl configuration, which directly impacts receptor-binding specificity (e.g., H1 vs. H2 receptors) .
  • Methyl group : The methyl substituent on the ethylamine chain in the target compound may reduce metabolic degradation compared to unmethylated analogs like histamine .

Aromaticity: Benzimidazole derivatives (e.g., 2-(Aminomethyl)benzimidazole dihydrochloride hydrate) exhibit extended π-conjugation, enhancing interactions with aromatic residues in proteins or nucleic acids .

Salt Form and Hydration: Dihydrochloride salts (common across analogs) improve aqueous solubility but may generate hazardous decomposition products (e.g., HCl gas) under extreme conditions .

Physicochemical Properties

  • Lipophilicity :

    • The methyl-substituted analog (CAS 858513-10-7) has a higher log Pow (predicted) than the target compound due to the hydrophobic methyl group on the imidazole ring .
    • Benzimidazole derivatives exhibit lower solubility in water compared to imidazole-based compounds due to increased aromaticity .
  • Stability: Light and temperature sensitivity are noted for 2-(1-Naphthylmethyl)-2-imidazoline Hydrochloride, suggesting shared vulnerabilities among imidazole derivatives .

Biological Activity

The compound [2-(1H-Imidazol-1-yl)ethyl]methylamine dihydrochloride hydrate is a derivative of imidazole and amine functional groups, which has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Formula : C₆H₁₃Cl₂N₃
  • Molecular Weight : 198.09 g/mol
  • CAS Number : 87786-06-9
  • MDL Number : MFCD13193913

The compound exists as a dihydrochloride hydrate, indicating the presence of water molecules in its crystalline structure. Its synthesis typically involves the reaction of imidazole derivatives with ethyl methylamine.

Research indicates that compounds containing imidazole rings often exhibit significant biological activity, including antimicrobial, antifungal, and anticancer properties. The imidazole moiety is known for its ability to interact with biological targets such as enzymes and receptors, influencing various signaling pathways.

Anticancer Activity

A notable study demonstrated that derivatives of imidazole, including those similar to [2-(1H-Imidazol-1-yl)ethyl]methylamine, possess anticancer properties. For instance, compounds exhibiting inhibition of specific kinases have shown potential in delaying tumor growth in xenograft models. The structure-activity relationship (SAR) analysis highlighted that modifications on the imidazole ring significantly affect the potency against cancer cell lines.

CompoundTargetIC50 (nM)Reference
Compound AFGFR115.0
Compound BERK1/220.0
[2-(1H-Imidazol-1-yl)ethyl]methylamineTBDTBDCurrent Study

Antimicrobial Properties

The imidazole derivatives have also been evaluated for their antimicrobial efficacy. Studies reveal that these compounds can inhibit the growth of various bacteria and fungi, suggesting their potential as broad-spectrum antimicrobial agents.

Neuroprotective Effects

Recent investigations into neuroprotective effects have indicated that certain imidazole derivatives may mitigate oxidative stress in neuronal cells. These findings suggest a possible role for [2-(1H-Imidazol-1-yl)ethyl]methylamine in treating neurodegenerative diseases.

Study 1: Anticancer Efficacy

In a preclinical study, a series of imidazole derivatives were tested against multiple cancer cell lines. The results indicated that modifications to the imidazole structure significantly enhanced anticancer activity, with some compounds achieving IC50 values in the nanomolar range.

Study 2: Antimicrobial Activity

A comparative analysis of various imidazole derivatives showed that those similar to [2-(1H-Imidazol-1-yl)ethyl]methylamine exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of the side chain modifications in enhancing bioactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [2-(1H-Imidazol-1-yl)ethyl]methylamine dihydrochloride hydrate, and how can purity be optimized?

  • Methodological Answer : Synthesis often involves nucleophilic substitution or cyclization reactions. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation and cyclization has been reported for analogous imidazole derivatives . To optimize purity:

  • Use column chromatography (silica gel, methanol/dichloromethane eluent) for intermediate purification.
  • Confirm final product purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and ¹H/¹³C NMR to verify structural integrity, especially the imidazole ring protons (δ 7.0–7.5 ppm) and methylamine signals (δ 2.5–3.0 ppm).
  • Monitor hydrate stability by Karl Fischer titration during drying.

Q. How should this compound be stored to ensure stability during experimental workflows?

  • Methodological Answer :

  • Store in airtight, light-resistant containers at 2–8°C to prevent degradation from moisture or UV exposure .
  • Avoid contact with strong oxidizing agents (e.g., peroxides), which may induce hazardous decomposition (e.g., HCl, CO, NOx release) .
  • Pre-dry aliquots under vacuum (40°C, 24 hr) before use in moisture-sensitive reactions.

Advanced Research Questions

Q. How can researchers resolve contradictions in physicochemical data (e.g., log Pow, solubility) for this compound?

  • Methodological Answer :

  • Experimental Validation : Measure log Pow via shake-flask method (octanol/water partitioning) with UV-Vis quantification at λmax for imidazole (≈245 nm) .
  • Computational Tools : Use software like MarvinSketch or ACD/Labs to predict properties, cross-referencing with experimental data.
  • Literature Review : Prioritize peer-reviewed studies over vendor databases (e.g., exclude ) and note hydration effects on solubility .

Q. What strategies are recommended for assessing toxicity when acute toxicity data is unavailable?

  • Methodological Answer :

  • In Silico Prediction : Use QSAR models (e.g., OECD Toolbox, ProTox-II) to estimate LD50 and identify structural alerts (e.g., imidazole-related hepatotoxicity).
  • In Vitro Testing : Conduct MTT assays on HepG2 cells for cytotoxicity screening (IC50 determination) .
  • Analytical Monitoring : Track HCl gas release during decomposition using FTIR or gas sensors in containment systems .

Q. How can researchers design robust pharmacological studies to evaluate this compound’s bioactivity?

  • Methodological Answer :

  • Solubility Optimization : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulation to enhance aqueous solubility for in vitro assays.
  • Target Selection : Prioritize imidazole-linked targets (e.g., histamine receptors, cytochrome P450 isoforms) based on structural analogs .
  • Dose-Response Analysis : Include positive controls (e.g., cimetidine for H2 receptor studies) and validate results across multiple cell lines.

Q. What experimental approaches mitigate decomposition during high-temperature reactions?

  • Methodological Answer :

  • Reaction Design : Use inert atmospheres (N2/Ar) and low-boiling solvents (e.g., THF) to minimize thermal exposure.
  • Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to detect decomposition intermediates (e.g., HCl release at 2800–3000 cm⁻¹) .
  • Post-Reaction Quenching : Rapidly cool reactions to 0°C and neutralize residual HCl with NaHCO3 before extraction.

Data Analysis and Experimental Design

Q. How should researchers address inconsistent yields in scaled-up synthesis?

  • Methodological Answer :

  • Process Optimization : Use DOE (Design of Experiments) to test variables (catalyst loading, temperature). For example, a 2³ factorial design assessing Ni catalyst (5–10 mol%), temperature (60–80°C), and reaction time (12–24 hr).
  • Byproduct Analysis : Characterize impurities via LC-MS and adjust purification protocols (e.g., switch from silica to ion-exchange resins for hydrochloride salts).

Q. What analytical techniques are critical for confirming hydrate content and hydrochloride stoichiometry?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantify hydrate loss (≈100–150°C) and HCl decomposition (≈200–300°C) .
  • Elemental Analysis : Validate Cl⁻ content via ion chromatography (e.g., 2:1 Cl⁻/compound ratio for dihydrochloride).
  • Single-Crystal XRD : Resolve hydrate structure if crystallinity permits .

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